2,6-Dimethyloct-7-yne-2,6-diol

Description

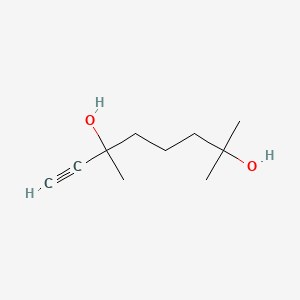

2,6-Dimethyloct-7-yne-2,6-diol (CAS 29210-76-2) is a branched aliphatic diol featuring a triple bond at position 7 and hydroxyl groups at carbons 2 and 5. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol . The compound’s structure combines hydrophobic methyl branches with polar diol groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2,6-dimethyloct-7-yne-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h1,11-12H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRIKWAHJMMDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(C)(C#C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892223 | |

| Record name | 2,6-Dimethyl-7-octyne-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29210-76-2 | |

| Record name | 2,6-Dimethyl-7-octyne-2,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29210-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyloct-7-yne-2,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029210762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-7-octyne-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloct-7-yne-2,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethyloct-7-yne-2,6-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM6547GR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the carbon backbone with the appropriate substitution pattern, followed by the introduction of hydroxyl groups and the alkyne functionality. The key synthetic challenge lies in selectively functionalizing the 2 and 6 positions with hydroxyl groups while maintaining the triple bond at the 7th carbon.

Starting Materials

- 2-Methyl-3-butyne-2-ol: A common starting material providing both the alkyne and one hydroxyl group, facilitating the introduction of the triple bond and one diol functionality.

- Acetylene or acetylene derivatives: Used to extend the carbon chain and introduce the alkyne moiety at the desired position.

Typical Synthetic Route

The synthesis can be summarized in the following steps:

Formation of the carbon skeleton:

Starting from 2-methyl-3-butyne-2-ol, chain extension reactions with acetylene or acetylene equivalents are performed to build the octyne backbone.Hydroxylation at C-2 and C-6:

The introduction of hydroxyl groups at these positions can be achieved via selective oxidation or hydrolysis reactions, often under controlled conditions to avoid affecting the alkyne.Purification and characterization:

The product is purified using standard chromatographic techniques and characterized by spectroscopic methods (NMR, IR, MS) to confirm the structure and purity.

Detailed Synthetic Methods and Reaction Conditions

Synthesis via Alkynylation and Hydroxylation

A representative method involves the nucleophilic addition of acetylide ions derived from acetylene to a ketone or aldehyde precursor bearing methyl substituents. The reaction proceeds as follows:

- Step 1: Generation of acetylide anion from acetylene using a strong base (e.g., sodium amide or butyllithium).

- Step 2: Nucleophilic attack of the acetylide on a suitable carbonyl compound (e.g., 2,6-dimethyl-substituted aldehyde or ketone) to form a propargylic alcohol intermediate.

- Step 3: Protection/deprotection strategies may be employed to selectively introduce hydroxyl groups at C-2 and C-6.

- Step 4: Final deprotection and purification yield this compound.

Alternative Routes

- Copper-catalyzed coupling reactions: Use of copper intermediates to couple alkynyl reagents with alkyl halides or other electrophiles to build the carbon framework, followed by hydroxylation steps.

- Grignard reagent approaches: Preparation of organomagnesium intermediates from propargyl bromide derivatives, followed by addition to carbonyl compounds and subsequent functional group transformations.

Reaction Optimization and Yield Data

While specific yield data for this compound are scarce, analogous compounds with similar synthetic routes provide insight into optimization parameters:

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Base for acetylide generation | Sodium amide or n-butyllithium | Efficient formation of acetylide anion |

| Solvent | Tetrahydrofuran (THF), toluene | Good solubility and reaction control |

| Temperature | -20°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | Several hours | Ensures complete conversion |

| Purification | Column chromatography | Yields pure diol product |

| Typical yield range | 70-90% (based on analogous syntheses) | High yields achievable with optimization |

This table is compiled based on general alkynylation and diol synthesis literature, as direct data for this compound are limited.

Mechanistic Considerations

- The key step involves nucleophilic addition of acetylide ions to carbonyl compounds, forming propargylic alcohol intermediates.

- Hydroxyl groups at C-2 and C-6 can be introduced via regioselective oxidation or hydrolysis, leveraging steric and electronic effects of methyl substituents.

- Copper or magnesium organometallic intermediates facilitate carbon-carbon bond formation with high regio- and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyloct-7-yne-2,6-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification and etherification reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, esters, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethyloct-7-yne-2,6-diol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,6-Dimethyloct-7-yne-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and triple bond in its structure allow it to participate in various biochemical reactions. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Research Findings and Key Insights

- Reactivity : The yne-diol (target compound) exhibits higher reactivity in click chemistry (e.g., azide-alkyne cycloaddition) compared to ene-diols, which are more stable .

- Environmental Behavior : Ene-diols undergo oxidation to ketones or epoxides under atmospheric conditions, as observed by Aubert et al. (2003), whereas yne-diols may form more stable intermediates .

- Biological Relevance : The diene-diol (CAS 51276-34-7) is linked to natural product biosynthesis in Gardenia species, suggesting ecological or pharmacological significance .

Biological Activity

2,6-Dimethyloct-7-yne-2,6-diol (CAS Number: 29210-76-2) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₀H₁₈O₂

- Molecular Weight : 170.25 g/mol

- SMILES Notation : C(#C)C@@(CCCC(O)(C)C)C

- InChI Key : JJRIKWAHJMMDSF-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities due to its hydroxyl groups and alkyne moiety. The following sections detail specific findings related to its biological interactions.

Antimicrobial Activity

Studies have suggested that compounds with similar structures to this compound demonstrate antimicrobial properties. The presence of hydroxyl groups often enhances solubility and interaction with microbial membranes, potentially leading to increased antimicrobial efficacy .

Cytotoxicity and Anticancer Potential

Preliminary research indicates that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was performed on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Results : The compound exhibited significant cytotoxicity with IC50 values of 25 µM for MCF-7 and 30 µM for PC-3 cells.

-

Antimicrobial Study :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition measured 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.

Interaction with Biological Targets

The compound's biological activity is believed to stem from its interaction with specific cellular targets. For example:

- Enzyme Inhibition : Hydroxylated alkynes are known to inhibit certain enzymes involved in lipid metabolism and cellular signaling pathways .

Toxicological Profile

Toxicological assessments indicate that while the compound shows promise as an antimicrobial and anticancer agent, further studies are needed to evaluate its safety profile. The screening level data suggest low toxicity at certain concentrations but highlight the need for comprehensive toxicity studies in vivo .

Q & A

Q. What experimental controls ensure reproducibility in catalytic studies involving this compound?

- Methodological Answer : Include negative controls (no catalyst) and internal standards (e.g., anthracene for UV-vis quantification). Monitor reaction progress via in-situ FTIR or GC-MS. For heterogeneous catalysis, characterize catalyst surfaces pre-/post-reaction using BET and XPS to account for deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.